N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a thiophene ring and a benzo[c][1,2,5]thiadiazole moiety
Mechanism of Action
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
It’s known that thiophene and indole derivatives can interact with multiple biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad-spectrum biological activities of thiophene and indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a benzo[c][1,2,5]thiadiazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiophene ring or the benzo[c][1,2,5]thiadiazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the thiophene ring or the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiophene or benzo[c][1,2,5]thiadiazole rings.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxylic acid.
Benzo[c][1,2,5]thiadiazole Derivatives: Compounds with similar benzo[c][1,2,5]thiadiazole moieties, such as benzo[c][1,2,5]thiadiazole-4,7-dicarboxylic acid.
Uniqueness
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-8-6-11(15-2-1-9-22-15)5-7-17-16(21)12-3-4-13-14(10-12)19-23-18-13/h1-4,9-11,20H,5-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZCLCNQMHMRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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